molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Cat. No.: B117149
CAS No.: 162401-06-1
M. Wt: 384.07 g/mol
InChI Key: ZVPJOSLLGKLQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] (CAS 162401-06-1) is a highly fluorinated organic compound with the molecular formula C₇H₂F₁₄O₂ and a molecular weight of 384.07 g/mol . Its structure features a central difluoromethylene (–CF₂–) group bridging two ether-linked hexafluoropropane moieties (–O–C(CF₃)₂–). This configuration imparts exceptional thermal stability, chemical inertness, and hydrophobicity due to the strong C–F bonds and electron-withdrawing trifluoromethyl (–CF₃) groups .

The compound is a powder with 98% purity, soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and dimethyl sulfoxide (DMSO). It is stored at 2–8°C under inert conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] typically involves the reaction of hexafluoropropylene oxide with difluoromethylene bis(oxy) compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives, which have applications in various fields.

Scientific Research Applications

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in imaging agents and as a component in pharmaceuticals.

    Industry: It is employed in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, leading to its stability and reactivity. The pathways involved include nucleophilic and electrophilic interactions, which are critical for its various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7)

  • Molecular Formula : C₁₇H₁₀F₆O₄
  • Molecular Weight : 392.25 g/mol .
  • Key Features: Contains two carboxylic acid (–COOH) groups on aromatic rings, enabling use as a monomer in fluorinated polyimides (PIs). The –COOH groups facilitate condensation reactions with diamines or dianhydrides, enhancing polymer backbone rigidity .
  • Comparison: Unlike the target compound, this derivative’s polar carboxylic groups increase reactivity and solubility in polar solvents but reduce thermal stability compared to the fully fluorinated, nonpolar target .

Hexafluoro-2,2-diphenylpropane (CAS 83558-76-3)

  • Molecular Formula : C₁₅H₁₀F₆
  • Molecular Weight : 316.24 g/mol .
  • Key Features : Aromatic rings replace ether linkages, forming a hexafluoroisopropylidene-bridged biphenyl structure. Used in high-temperature polymers like SIXEF-44, a fluorinated PI with a dielectric constant (εᵣ) of 2.8–3.1 at 1 kHz .
  • Comparison: The aromatic rings improve thermal stability (operating up to 350°C) but limit solubility in nonpolar solvents compared to the target compound’s ether-based flexibility .

2,2'-Oxybis-1,1,1,3,3,3-hexafluoropropane (CAS 79507-76-9)

  • Molecular Formula : C₆H₂F₁₂O
  • Molecular Weight : 318.06 g/mol .
  • Key Features : Shares a similar ether-linked hexafluoropropane backbone but lacks the central difluoromethylene group.

Fluorinated Polymers and Monomers

6FDA (2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane Dianhydride)

  • Application: A cornerstone monomer for fluorinated polyimides (e.g., SIXEF-44), offering εᵣ < 3.0 and glass transition temperatures (Tg) > 300°C .
  • Comparison : While 6FDA’s dianhydride structure enables polymer chain extension, the target compound’s lack of reactive groups limits its direct use in condensation polymerization but makes it suitable as an additive for enhancing dielectric properties .

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

  • Synthesis: Derived from nitration and reduction of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, yielding a diamine monomer for photosensitive PIs .
  • Comparison: The –NH₂ and –OH groups in this monomer enable crosslinking and photolithographic applications, contrasting with the target compound’s non-reactive design .

Perfluorocarbon (PFC) Derivatives

PERFECTA (1,3-Bis[hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypropane)

  • Application : A PFC with 36 equivalent fluorine atoms per molecule, used in ¹⁹F-MRI due to its high fluorine density and chemical equivalence .
  • Comparison: The target compound’s lower fluorine count (14 vs.

Biological Activity

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] (CAS Number: 162401-06-1) is a fluorinated compound often considered an impurity in the volatile anesthetic Sevoflurane. Its unique structure and properties make it a subject of interest in various biological and environmental studies. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

  • Molecular Formula : C7H2F14O2
  • Molecular Weight : 384.07 g/mol
  • Solubility : Data not available
  • Melting Point : Data not available
  • Anesthetic Properties : As a component of Sevoflurane, it may share similar anesthetic mechanisms involving modulation of ion channels and neurotransmitter systems.
  • Toxicological Concerns : Fluorinated compounds have been associated with various toxicological effects due to their persistence in the environment and potential bioaccumulation.

Study 1: Impurity Effects in Sevoflurane

A study highlighted that this compound] acts as an impurity in Sevoflurane. The presence of impurities can alter the pharmacokinetics and pharmacodynamics of anesthetics. This study emphasized the need for rigorous quality control in anesthetic formulations to mitigate adverse effects related to impurities .

Study 2: Environmental Impact Assessment

Research conducted by the Danish Environmental Protection Agency assessed the environmental and health impacts of fluorinated compounds. It was noted that compounds like this compound] could lead to significant ecological consequences due to their persistence and potential toxicity .

Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compound]Impurity in Sevoflurane
SevofluraneVolatile anesthetic
Fluorinated compounds (general)Environmental persistence

Discussion

The biological activity of this compound] remains largely underexplored. Its association with Sevoflurane highlights its relevance in pharmacology and toxicology. Further research is necessary to elucidate its specific biological mechanisms and potential health impacts.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

  • Methodology: Use FT-IR to identify functional groups (e.g., C-F stretching at ~1,150–1,250 cm⁻¹) and NMR (¹⁹F and ¹H) to resolve fluorine environments and backbone symmetry. The SMILES string (FC(F)(F)C(OC(C(F)(F)F)C(F)(F)F)C(F)(F)F) and InChI identifier ( ) provide reference data for spectral assignments. Mass spectrometry (exact mass: 317.991) can confirm molecular weight .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Methodology: Synthesized via nucleophilic substitution or condensation reactions. For example, react fluorinated diols with activated fluorinated electrophiles under anhydrous conditions. Use catalysts like K₂CO₃ for ether bond formation ( ) and maintain temperatures between 80–120°C to avoid side reactions. Monitor purity via HPLC with fluorinated stationary phases .

Q. What are the key physicochemical properties relevant to its use in polymer chemistry?

  • Properties:

  • Thermal stability: Decomposition temperatures >400°C (TGA data from polyimide studies; ).
  • Solubility: High solubility in polar aprotic solvents (e.g., NMP, DMAc) due to fluorinated groups ( ).
  • Dielectric constant: Low dielectric values (2.68–3.16 at 1 MHz) in fluorinated polyimides ( ).

Advanced Research Questions

Q. How can experimental design optimize the synthesis of fluorinated polyimides using this compound as a dianhydride?

  • Methodology:

  • Diamine selection: Vary ratios of fluorinated vs. non-fluorinated diamines (e.g., 2,2-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane with 4,4′-oxydianiline) to balance solubility and thermal properties ( ).
  • Reaction monitoring: Track imidization via FT-IR (disappearance of amide peaks at ~1,650 cm⁻¹). Use chemical imidization (acetic anhydride/pyridine) for controlled polymer growth ( ).
  • Post-processing: Anneal films at 200–250°C to reduce residual stress and improve mechanical properties ( ).

Q. How do fluorine content and molecular architecture influence dielectric properties, and how can contradictory data be resolved?

  • Analysis:

  • Fluorine impact: Higher fluorine content reduces dielectric constants (e.g., 2.72 vs. 3.51 in non-fluorinated analogs) by lowering polarizability and moisture absorption ( ).
  • Contradiction resolution: Compare measurement conditions (e.g., frequency, humidity). For instance, dielectric constants decrease at higher frequencies (1 MHz vs. 100 Hz) due to reduced dipole relaxation ( ).

Q. What strategies mitigate residual stress in fluorinated polyimide films for microelectronic applications?

  • Methodology:

  • Copolymerization: Incorporate flexible linkers (e.g., 4,4′-oxydianiline) to reduce rigidity. shows residual stress decreases from 45 MPa to 25 MPa with 30% oxydianiline content.
  • Additives: Use silane coupling agents (e.g., 3-aminopropyltriethoxysilane) to enhance substrate adhesion.
  • Processing: Employ gradient thermal curing (ramp from 100°C to 300°C) to minimize thermal expansion mismatches .

Q. How does fluorination affect gas separation performance in polymeric membranes?

  • Experimental design:

  • Membrane fabrication: Cast 6FDA-based polyimides (e.g., 6FDA-BDAF) via solution casting. Test pervaporation performance for toluene/n-heptane mixtures ( ).
  • Fluorine role: Fluorine enhances fractional free volume, increasing permeability. For example, 6FDA-BDAF achieves a separation factor of 6.49 vs. 5.2 for non-fluorinated analogs ( ).
  • Characterization: Use positron annihilation lifetime spectroscopy (PALS) to quantify free volume distribution .

Properties

IUPAC Name

2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJOSLLGKLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fractionation of the combined products afforded 23.2 g of a mixture, boiling point up to 39.5° C. shown by 1H and 19F NMR and GC to contain mainly CFCl3 and (CF3)2CHOCF2Cl along with a small amount of trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. There was then distilled 120.1 g, boiling point 40° to 45° C., identified by GC and NMR as chlorodifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. Next came 2.7 g, boiling point 75° to 79° C., of dichlorofluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether, identified by GC and NMR. Finally, there was obtained 24.4 g of 2,6-bis(trifluoromethyl)1,1,1,4,4,7,7,7-octafluoro-3,5-dioxaheptane, ((CF3)2CHOCF2OCH(CF3)2), boiling point 89° to 94° C., identified by GC and NMR analyses. NMR and mass spectroscopic (MS) analyses of (CF3)2CHOCF2OCH(CF3)2 are as follows: 1H-NMR (CDCl3) δ4.78 (septet, JHF, 5.4 Hz, OCH(CF3)2); 19F-NMR (CDCl3) Φ-60.9 (m, 2F, OCF2O), -74.3 (m, 12F, CF3). MS, m/e 364.966156 (M+ -F; mass meas. C7H2F13O2), 314.9808 (M+ -CF3), 216.983002 (mass meas. (CF3)2CHOCF2+), 150.9758 (CF3CHCF3+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCF2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.